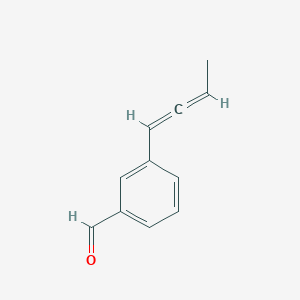

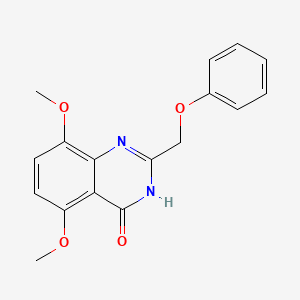

![molecular formula C18H14F4N2O4S B569653 (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide CAS No. 1166228-30-3](/img/structure/B569653.png)

(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide

Descripción general

Descripción

(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide, also known as this compound, is a useful research compound. Its molecular formula is C18H14F4N2O4S and its molecular weight is 430.374. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorinated Compounds in Drug Delivery Systems

Fluorinated compounds are extensively studied for their pharmacokinetic characteristics, aiming to improve the bioavailability of therapeutic agents. Innovations such as nanoencapsulation and the development of synthetic derivatives aim to enhance absorption, membrane transport, and overall bioavailability of these compounds, making them promising candidates for drug delivery systems. These methodological approaches include various nanotechnologies and synthetic modifications designed to optimize therapeutic efficacy and safety (Chimento et al., 2019).

Environmental Degradation of Fluorinated Chemicals

Research on the microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate of these substances. Understanding the degradation pathways, half-lives, and defluorination potential of fluorinated compounds is crucial for evaluating their environmental impact and for developing strategies to mitigate their persistence (Liu & Avendaño, 2013).

Anticancer Applications

Fluorinated compounds such as mafosfamide have been investigated for their anticancer properties. Preclinical investigations and clinical trials have explored their efficacy against various types of cancer cells, highlighting the potential of fluorinated compounds in cancer therapy (Mazur et al., 2012).

Prevention of Biofouling in Water Treatment

Non-oxidizing biocides, including fluorinated compounds, have been reviewed for their potential to prevent biofouling in reverse osmosis polyamide membrane systems. This application is significant for improving the efficiency and longevity of water treatment systems, although further research is needed to find safe and effective solutions (Da-Silva-Correa et al., 2022).

HIV Treatment

The development and optimization of indolylarylsulfones as potent inhibitors for the treatment of HIV highlight the potential of fluorinated compounds in antiviral therapy. These studies focus on structural modifications to improve efficacy against HIV, demonstrating the critical role of fluorinated compounds in developing new treatments (Famiglini & Silvestri, 2018).

Mecanismo De Acción

Target of Action

Bicalutamide, also known as (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide, is a non-steroidal androgen receptor inhibitor . Its primary target is the androgen receptor , a nuclear receptor that is activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .

Mode of Action

Bicalutamide acts by binding to the androgen receptor, thereby inhibiting the action of androgens of adrenal and testicular origin . This competitive inhibition blocks the stimulation of normal and malignant prostatic tissue growth, which is driven by the androgens .

Biochemical Pathways

The exact biochemical pathways affected by Bicalutamide are complex and involve a variety of cellular processes. The primary pathway is the androgen signaling pathway . By inhibiting the androgen receptor, Bicalutamide prevents the translocation of the receptor into the nucleus, thus inhibiting the transcription of androgen-responsive genes .

Pharmacokinetics

Bicalutamide is slowly and saturably absorbed, but its absorption is unaffected by food . It has a long plasma elimination half-life (1 week) and accumulates about 10-fold in plasma during daily administration . Bicalutamide is cleared almost exclusively by metabolism, which is largely mediated by cytochrome P450 (CYP) for ®-bicalutamide, but glucuronidation is the predominant metabolic route for (S)-bicalutamide .

Result of Action

The result of Bicalutamide’s action is the inhibition of the growth of normal and malignant prostatic tissue . This is achieved by blocking the action of androgens, which stimulate the growth of these tissues .

Action Environment

The action of Bicalutamide can be influenced by various environmental factors. Severe hepatic impairment can slow the elimination of ®-bicalutamide . Furthermore, the drug’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other drugs.

Análisis Bioquímico

Biochemical Properties

Bicalutamide USP rc B has a high affinity for androgen receptors, but not for progestogen, estrogen, or glucocorticoid receptors . This specificity allows it to effectively block the action of androgens without significantly affecting other hormonal pathways. The compound’s interaction with androgen receptors inhibits the stimulation of normal and malignant prostatic tissue growth .

Cellular Effects

In the cellular context, Bicalutamide USP rc B acts as an antagonist to the androgen receptor, blocking the action of androgens and thereby inhibiting the growth of prostate cancer cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Bicalutamide USP rc B involves its competition with androgens for the binding of androgen receptors . By binding to these receptors, Bicalutamide USP rc B blocks the action of androgens, which are responsible for stimulating the growth of normal and malignant prostatic tissue .

Temporal Effects in Laboratory Settings

It is known that Bicalutamide USP rc B has a long plasma elimination half-life , suggesting that its effects could be long-lasting.

Dosage Effects in Animal Models

It is known that Bicalutamide USP rc B is used clinically at a dosage of 50 mg once daily in combination with a luteinizing hormone-releasing hormone (LHRH) analog for the treatment of Stage D2 metastatic carcinoma of the prostate .

Metabolic Pathways

Bicalutamide USP rc B is cleared almost exclusively by metabolism, largely mediated by cytochrome P450 (CYP) for the ®-enantiomer, but glucuronidation is the predominant metabolic route for the (S)-enantiomer .

Propiedades

IUPAC Name |

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-4-2-3-12(19)7-14)16(25)24-13-6-5-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUHKUUHIXCACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=CC(=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166228-30-3 | |

| Record name | 3-Fluoro-4-desfluoro bicalutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1166228303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(3-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUORO-4-DESFLUORO BICALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZS3UUD66Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanenitrile](/img/structure/B569582.png)

![1,5-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B569587.png)

![3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B569590.png)

![N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide](/img/structure/B569591.png)